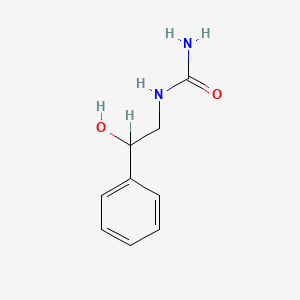

(2-Hydroxy-2-phenylethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-9(13)11-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUILQHBSBEUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947881 | |

| Record name | N-(2-Hydroxy-2-phenylethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-52-1 | |

| Record name | Urea, (beta-hydroxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-2-phenylethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Foundations of Urea Based Compounds in Chemical Sciences

Significance of the Urea (B33335) Functionality in Molecular Design and Chemical Biology

The urea functionality, characterized by a carbonyl group flanked by two amine groups, is a cornerstone in molecular design and chemical biology. nih.govechem-eg.com Its significance stems from its unique structural and electronic properties, which make it a versatile building block in a multitude of applications, from pharmaceuticals to materials science. nih.govresearchgate.net

One of the most critical features of the urea group is its exceptional ability to participate in hydrogen bonding. chemicalbook.comnih.gov Possessing both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), the urea moiety can form strong and highly directional interactions. ontosight.airesearchgate.net This dual nature allows urea derivatives to bind with high affinity and specificity to biological targets such as proteins and enzymes, often mimicking peptide bonds. nih.govnih.gov This capacity is paramount in medicinal chemistry, where the urea group is frequently incorporated into drug candidates to enhance binding to receptor sites, thereby improving potency and selectivity. researchgate.netresearchgate.net A vast number of approved drugs and clinical candidates for treating a wide range of diseases, including cancer, HIV, and diabetes, feature a urea substructure. nih.govresearchgate.net

Historical Evolution of Urea Chemistry in Organic Synthesis and Research

The history of urea is intrinsically linked to the birth of modern organic chemistry. rug.nl While first isolated from urine in the 18th century by scientists like Herman Boerhaave and Hilaire-Marin Rouelle, its landmark moment came in 1828. echem-eg.comwikipedia.orgureaknowhow.com The German chemist Friedrich Wöhler accomplished the synthesis of urea by heating ammonium (B1175870) cyanate, an inorganic compound. wikipedia.orgacs.org This experiment was the first time an organic compound, previously thought to be producible only by living organisms, was synthesized from inorganic starting materials. wikipedia.org Wöhler's synthesis delivered a significant blow to the prevailing theory of vitalism, which held that a "vital force" within living things was necessary to create organic substances. acs.org This pivotal discovery opened the door for the systematic synthesis and study of organic molecules, laying the groundwork for organic chemistry as a distinct scientific discipline. researchgate.netnih.gov

Following Wöhler's synthesis, the 19th and 20th centuries saw a rapid expansion in the understanding and application of urea chemistry. nih.gov The industrial-scale production of urea from ammonia (B1221849) and carbon dioxide was developed, primarily for its use as a nitrogen-rich fertilizer in agriculture, an application that remains its largest use today. acs.orgbritannica.com

In the realm of organic synthesis, a plethora of methods have been developed to create substituted ureas. nih.govresearchgate.net Early and traditional methods often involved the use of hazardous reagents like phosgene (B1210022) and isocyanates. nih.govnih.gov While still in use, significant research has been dedicated to developing safer and more environmentally friendly synthetic routes. nih.gov These modern methods include catalytic carbonylations, rearrangement reactions (such as the Curtius, Hofmann, and Lossen rearrangements), and the use of less toxic carbonyl sources. nih.govresearchgate.net The evolution of these synthetic techniques has enabled chemists to access a vast and diverse library of urea derivatives for research in medicine, agrochemicals, and materials. benthamdirect.com

Classification and Structural Diversification of Urea Derivatives in Contemporary Research

The versatility of the urea scaffold has led to the development of a vast array of derivatives, which can be classified based on their substitution patterns. The structural diversity of these compounds is a key reason for their widespread use in contemporary research. nih.govbenthamdirect.com

The primary classifications are based on the number and nature of the substituents attached to the nitrogen atoms:

Monosubstituted Ureas: One nitrogen atom is attached to an alkyl or aryl group (R-NH-CO-NH₂). These are fundamental building blocks in further synthesis. rsc.org

Disubstituted Ureas: These can be symmetrical (R-NH-CO-NH-R) or unsymmetrical (R-NH-CO-NH-R'), where two hydrogen atoms are replaced by organic groups. Unsymmetrical diaryl ureas, in particular, have garnered significant attention as potent kinase inhibitors in cancer therapy. researchgate.net

Trisubstituted and Tetrasubstituted Ureas: Three or all four hydrogen atoms on the urea nitrogens are replaced. These substitutions further modulate the compound's steric and electronic properties, including its hydrogen-bonding capabilities. ontosight.ai

Beyond this basic classification, urea derivatives are often categorized by the type of functional group attached, leading to important subclasses with distinct applications:

| Category | General Structure | Key Features & Applications |

| Aryl Ureas | Ar-NH-CO-NH-R | Widely used in medicinal chemistry (e.g., kinase inhibitors) and as herbicides. researchgate.netucanr.edu |

| Alkyl Ureas | R-NH-CO-NH-R' | Used as chemical intermediates and in the study of protein denaturation. researchgate.net |

| N-Acylureas | R-CO-NH-CO-NH-R' | Important functional groups in agrochemicals and pharmaceuticals with anticonvulsant and antidiabetic properties. nsf.govfiveable.me |

| Sulfonylureas | R-SO₂-NH-CO-NH-R' | A major class of antidiabetic drugs that stimulate insulin (B600854) secretion; also used as herbicides. ppublishing.orggoogle.com |

| Thioureas | R-NH-CS-NH-R' | Analogues where the carbonyl oxygen is replaced by sulfur. They have distinct electronic properties and are used in organic synthesis and as antitubercular agents. nih.govnih.gov |

This structural diversification allows for the fine-tuning of a molecule's properties. By systematically altering the substituents on the urea core, researchers can optimize a compound's biological activity, selectivity, solubility, and metabolic stability, making urea derivatives a continuously fruitful area of chemical exploration. researchgate.netontosight.ai

Synthetic Methodologies and Strategies for 2 Hydroxy 2 Phenylethyl Urea and Analogues

Established Synthetic Routes for Urea (B33335) Formation in Laboratory Research

The formation of the urea functional group is a well-established transformation in organic synthesis, with a variety of methods developed over the years. These can be broadly categorized into classical methods, often relying on highly reactive but hazardous reagents, and contemporary methods that prioritize safety, efficiency, and broader functional group tolerance.

Historically, the synthesis of urea derivatives has been dominated by the use of phosgene (B1210022) (COCl₂) and its derivatives. nih.gov The reaction of an amine with phosgene is a traditional and widely employed methodology for generating both symmetrical and unsymmetrical ureas. nih.gov This process typically involves the in-situ formation of a highly reactive isocyanate intermediate from a primary amine, which is then trapped by a second amine to form the urea linkage. nih.gov

A common and safer alternative to gaseous phosgene is its solid, crystalline equivalent, bis(trichloromethyl)carbonate, also known as triphosgene. commonorganicchemistry.comrsc.org Triphosgene serves as a source of phosgene in situ, making it easier to handle. commonorganicchemistry.com The reaction mechanism involves the amine attacking the triphosgene molecule, which then fragments to generate the isocyanate that subsequently reacts with another amine. asianpubs.org Another classical approach is the direct reaction of primary amines with pre-formed isocyanates. nih.govresearchgate.net This method is straightforward and efficient for producing unsymmetrical ureas when one of the amine components is available as a stable isocyanate. researchgate.net

Methodological considerations for these classical routes primarily revolve around safety and selectivity. Phosgene is extremely toxic, and its use requires specialized equipment and handling procedures. rsc.orgbeilstein-journals.org Triphosgene, while safer to handle as a solid, still generates toxic phosgene during the reaction. commonorganicchemistry.com When synthesizing unsymmetrical ureas from two different amines using phosgene or triphosgene, careful control of stoichiometry and reaction conditions is necessary to avoid the formation of undesired symmetrical urea byproducts. commonorganicchemistry.com

Table 1: Comparison of Classical Reagents for Urea Synthesis

| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | Highly reactive, versatile | Extremely toxic, difficult to handle |

| Triphosgene | C₃Cl₆O₃ | Solid | Easier and safer to handle than phosgene | Generates toxic phosgene in situ, corrosive byproducts |

| Isocyanates | R-NCO | Liquid or Solid | Direct, high-yielding for unsymmetrical ureas | Starting isocyanate may not be readily available, can be toxic |

In response to the hazards associated with classical reagents, a multitude of safer and more efficient contemporary methodologies for urea synthesis have been developed. These modern approaches often utilize less toxic carbonyl sources and employ catalytic systems or rearrangement reactions to achieve the desired transformation. rsc.orgnih.gov

Phosgene substitutes have gained prominence, with N,N'-Carbonyldiimidazole (CDI) being a widely used alternative. commonorganicchemistry.com CDI is a stable, crystalline solid that reacts with amines to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the urea, releasing imidazole as a byproduct. organic-chemistry.org Other substitutes include carbonates like bis(4-nitrophenyl)carbonate and di-tert-butyl dicarbonate. researchgate.net

Rearrangement reactions provide an indirect route to the isocyanate intermediate, which is central to urea synthesis. The Curtius rearrangement involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This isocyanate can be trapped in situ with an amine to produce a urea derivative. wikipedia.orgnih.gov This method is valued for its tolerance of various functional groups and its ability to proceed with complete retention of stereochemistry. nih.gov Similarly, the Lossen rearrangement converts a hydroxamate ester into an isocyanate, which can then be reacted with an amine to form a urea. unacademy.comwikipedia.org Carbodiimide-mediated Lossen rearrangements have been developed as a one-pot method for synthesizing peptidyl ureas from N-protected amino hydroxamic acids. nih.gov

Modern synthetic chemistry also leverages catalytic processes using safer carbonyl sources like carbon dioxide (CO₂) or carbon monoxide (CO). rsc.orgresearchgate.net The direct carbonylation of amines with CO₂ in the presence of catalysts and dehydrating agents offers a greener alternative to phosgene-based methods. ionike.comzendy.io Electrocatalytic and photocatalytic methods for urea synthesis from CO₂ and nitrogenous species are also emerging as sustainable strategies. sciopen.comresearchgate.net

Specific Synthetic Pathways Leading to (2-Hydroxy-2-phenylethyl)urea

The synthesis of (2-Hydroxy-2-phenylethyl)urea involves the formation of a urea linkage with the amino group of the precursor molecule, 2-amino-1-phenylethanol. This precursor contains both a primary amine and a secondary alcohol, presenting challenges and opportunities in terms of chemoselectivity and stereochemistry.

A direct and plausible synthetic pathway to (2-Hydroxy-2-phenylethyl)urea is the reaction of 2-amino-1-phenylethanol with a source of isocyanic acid (HNCO) or its synthetic equivalent. A common laboratory method for this type of transformation involves reacting the amine with an alkali metal cyanate, such as potassium cyanate (KOCN), in an acidic aqueous solution.

The reaction mechanism proceeds as follows:

Protonation of Cyanate: In the acidic medium, the cyanate ion is protonated to form isocyanic acid (HNCO).

Nucleophilic Attack: The lone pair of electrons on the primary amino group of 2-amino-1-phenylethanol acts as a nucleophile, attacking the electrophilic carbon atom of isocyanic acid.

Proton Transfer: A subsequent proton transfer from the nitrogen atom results in the formation of the final product, (2-Hydroxy-2-phenylethyl)urea.

Figure 1: Proposed reaction mechanism for the synthesis of (2-Hydroxy-2-phenylethyl)urea from 2-amino-1-phenylethanol and potassium cyanate.

An alternative pathway involves reacting 2-amino-1-phenylethanol with urea itself at elevated temperatures. This reaction is analogous to the synthesis of 1,3-bis(p-hydroxyphenyl)urea from p-aminophenol and urea. univpancasila.ac.id The mechanism is believed to involve the thermal decomposition of urea to generate isocyanic acid and ammonia (B1221849) in situ. The isocyanic acid is then trapped by the more nucleophilic 2-amino-1-phenylethanol to form the desired product. univpancasila.ac.id

The (2-Hydroxy-2-phenylethyl)urea molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C1 of the ethyl chain). Therefore, starting from a racemic mixture of 2-amino-1-phenylethanol will result in a racemic mixture of the final urea product. Achieving stereochemical control to produce a single enantiomer of (2-Hydroxy-2-phenylethyl)urea requires starting with an enantiomerically pure form of 2-amino-1-phenylethanol.

The enantioselective synthesis of β-amino alcohols like 2-amino-1-phenylethanol is a well-studied area. Strategies include:

Asymmetric Reduction: The asymmetric reduction of α-amino ketones is a common method to produce chiral β-amino alcohols.

Chiral Resolution: Racemic mixtures of 2-amino-1-phenylethanol can be resolved using chiral acids to separate the enantiomers.

Biocatalysis: Enzymatic methods, such as the use of oxynitrilases, can produce chiral cyanohydrins which are versatile precursors to chiral β-amino alcohols.

In the context of the urea-forming reaction itself, regioselectivity is a key consideration. The 2-amino-1-phenylethanol precursor has two nucleophilic sites: the primary amine and the secondary alcohol. Under the typical conditions for urea formation (e.g., reaction with isocyanates or their precursors), the amino group is significantly more nucleophilic than the hydroxyl group. This inherent difference in reactivity ensures that the reaction occurs chemoselectively at the nitrogen atom to form the urea, leaving the hydroxyl group intact. The formation of the corresponding carbamate via reaction at the hydroxyl group is generally not a significant competing pathway under these conditions.

Derivatization Strategies for the (2-Hydroxy-2-phenylethyl)urea Scaffold and Related Structures

The (2-Hydroxy-2-phenylethyl)urea scaffold possesses multiple reactive sites that can be targeted for derivatization to generate a library of analogues for structure-activity relationship studies. The primary sites for modification are the hydroxyl group, the two nitrogen atoms of the urea moiety, and the phenyl ring.

Modification of the Hydroxyl Group: The secondary alcohol provides a handle for various transformations.

O-Alkylation and O-Arylation: The hydroxyl group can be deprotonated with a suitable base and reacted with alkyl or aryl halides to form ethers. organic-chemistry.org

Esterification/Acylation: The alcohol can be acylated using acyl chlorides or anhydrides to form esters. researchgate.net Chloroformates can also be used to produce carbonate derivatives. nih.gov This introduces a wide range of functional groups and can alter the molecule's physicochemical properties.

Modification of the Urea Moiety:

N-Alkylation/N-Arylation: The hydrogens on the urea nitrogens can be substituted. The nitrogen atom adjacent to the ethyl group (N1) is generally less sterically hindered and its proton is more acidic, making it a likely site for selective alkylation or acylation under controlled conditions. Stronger bases and electrophiles might lead to disubstitution.

N-Acylation: Reaction with acylating agents can form N-acylurea derivatives, which can influence the hydrogen bonding capabilities and conformation of the molecule.

Modification of the Phenyl Ring:

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution (ortho, meta, para) will be directed by the existing -(CH(OH)CH₂NHCONH₂) group, which is generally considered an ortho-, para-directing, activating group, although steric hindrance may influence the outcome.

These derivatization strategies allow for the systematic exploration of the chemical space around the (2-Hydroxy-2-phenylethyl)urea core, enabling the fine-tuning of its biological or material properties.

Modifications at the Urea Nitrogen Atoms

Modifications at the urea nitrogen atoms of (2-Hydroxy-2-phenylethyl)urea are a key strategy for synthesizing N-substituted and N,N'-disubstituted derivatives. These modifications can influence the compound's physicochemical properties and biological activity. Common synthetic methods include N-alkylation, N-arylation, and the use of phosgene or its equivalents to introduce various substituents. nih.gov

One general and efficient method for the preparation of N-substituted and N,N-disubstituted ureas involves the use of benzotriazole-1-carboxamide as a reagent. This approach allows for the reaction with primary and secondary aliphatic amines under mild conditions, resulting in good yields of the desired urea derivatives. umich.eduresearchgate.net The reaction of amines with phosgene or safer substitutes like triphosgene or N,N'-carbonyldiimidazole (CDI) is a traditional and widely used methodology. nih.gov These reactions typically proceed through an isocyanate intermediate, which then reacts with an amine to form the urea linkage. nih.gov

For instance, the synthesis of unsymmetrical ureas can be achieved by reacting an amine with an isocyanate. nih.gov In the context of (2-Hydroxy-2-phenylethyl)urea, 2-amino-1-phenylethanol can be reacted with an appropriate isocyanate to yield the desired N'-substituted product. Alternatively, 2-amino-1-phenylethanol can first be converted to its isocyanate, which can then be reacted with a primary or secondary amine.

A process for the N-alkylation of ureas has also been described, which involves reacting a urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst. google.com This method can be applied to introduce alkyl groups onto the nitrogen atoms of (2-Hydroxy-2-phenylethyl)urea.

The following table summarizes various synthetic approaches for modifying the urea nitrogen atoms:

| Modification Strategy | Reagents and Conditions | Product Type |

| Reaction with Isocyanates | 2-Amino-1-phenylethanol, R-NCO | N'-Substituted (2-Hydroxy-2-phenylethyl)urea |

| From Isocyanate Intermediate | 2-Amino-1-phenylethanol -> Isocyanate, then R1R2NH | N',N'-Disubstituted (2-Hydroxy-2-phenylethyl)urea |

| N-Alkylation | (2-Hydroxy-2-phenylethyl)urea, Alkyl halide, Base, Phase Transfer Catalyst google.com | N-Alkyl-(2-Hydroxy-2-phenylethyl)urea |

| Using Phosgene Equivalents | 2-Amino-1-phenylethanol, Triphosgene/CDI, then Amine nih.gov | Substituted (2-Hydroxy-2-phenylethyl)ureas |

| Benzotriazole Chemistry | Benzotriazole-1-carboxamide, 2-Amino-1-phenylethanol umich.eduresearchgate.net | (2-Hydroxy-2-phenylethyl)urea |

Manipulation of the Phenylethyl Moiety

Manipulation of the phenylethyl moiety of (2-Hydroxy-2-phenylethyl)urea allows for the synthesis of analogues with varied substituents on the phenyl ring and modifications of the ethyl chain and hydroxyl group. These changes can significantly impact the molecule's interaction with biological targets.

A primary strategy involves the synthesis of ureas from pre-functionalized phenethylamines. avcr.cz This entails starting with a substituted 2-amino-1-phenylethanol, which can be prepared through various synthetic routes. A common method for synthesizing 2-amino-1-phenylethanol and its derivatives is the ring-opening of a corresponding styrene oxide with an amine or an ammonia equivalent. chemicalbook.com This approach allows for the introduction of substituents on the phenyl ring of the styrene oxide precursor, which are then carried through to the final urea product.

For example, a substituted styrene oxide can be reacted with an ammonia source to yield a substituted 2-amino-1-phenylethanol. This intermediate can then be converted to the corresponding urea derivative. This strategy provides access to a wide range of analogues with different substitution patterns on the aromatic ring.

Modifications can also be made to the hydroxyl group. For instance, it can be esterified or etherified to produce derivatives with altered polarity and hydrogen bonding capabilities. The ethyl chain can also be modified, for example, by introducing alkyl groups at the benzylic position, although this often requires a multi-step synthesis starting from a different precursor.

The table below outlines strategies for manipulating the phenylethyl moiety:

| Modification Site | Synthetic Approach | Precursor |

| Phenyl Ring | Use of substituted styrene oxides in the synthesis of the 2-amino-1-phenylethanol backbone. chemicalbook.com | Substituted Styrene Oxide |

| Hydroxyl Group | Esterification or etherification of the hydroxyl group in (2-Hydroxy-2-phenylethyl)urea. | (2-Hydroxy-2-phenylethyl)urea |

| Ethyl Chain | Synthesis from precursors with a modified ethyl chain. | Modified 2-Amino-1-phenylethanol |

Introduction of Diverse Functional Groups for Structural Analogue Synthesis

The introduction of diverse functional groups is a powerful strategy for creating structural analogues of (2-Hydroxy-2-phenylethyl)urea with a broad range of chemical properties. This can involve the incorporation of heterocyclic rings, bioisosteric replacements, and other functional moieties to explore the structure-activity relationships of these compounds.

One approach is to incorporate heterocyclic scaffolds. For instance, 2-aminobenzothiazoles can be reacted with isocyanates or phosgene equivalents to produce benzothiazolyl-urea derivatives. mdpi.com This strategy can be adapted to synthesize (2-Hydroxy-2-phenylethyl)urea analogues containing a benzothiazole moiety. The synthesis of heteroaryl urea isosteres has been explored as a way to replace the phenylurea group while maintaining biological activity. nih.gov

Bioisosteric replacement is another important strategy. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's activity or optimizing its pharmacokinetic profile. For example, the urea linkage itself can be replaced by a thiourea or guanidinium group. The phenyl ring could be replaced by other aromatic or heteroaromatic systems. avcr.cz

Furthermore, various functional groups can be introduced onto the phenyl ring of the phenylethyl moiety, as described in the previous section. These can include halogens, alkyl, alkoxy, nitro, and cyano groups, among others. The choice of functional group can influence the electronic properties, lipophilicity, and metabolic stability of the resulting analogue.

The following table provides examples of introducing diverse functional groups:

| Functional Group Type | Synthetic Strategy |

| Heterocyclic Rings | Reaction of 2-amino-1-phenylethanol with a heterocyclic isocyanate. mdpi.com |

| Bioisosteric Replacements | Use of thiophosgene to form a thiourea linkage instead of a urea. avcr.cz |

| Substituted Aryl Groups | Synthesis starting from a 2-amino-1-(substituted-phenyl)ethanol. chemicalbook.com |

Advanced Characterization and Analytical Methodologies in 2 Hydroxy 2 Phenylethyl Urea Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of (2-Hydroxy-2-phenylethyl)urea. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons offer insights into their local electronic environment. For instance, the protons on the phenyl ring typically appear in the aromatic region, while the protons of the ethyl chain and the urea (B33335) group resonate at characteristic upfield positions. The multiplicity of these signals, arising from spin-spin coupling, reveals the number of adjacent protons, thereby helping to establish the connectivity of the molecular framework.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the phenyl ring, the ethyl group, and the carbonyl group of the urea moiety are distinct and predictable. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign proton and carbon signals and to confirm the bonding sequence within the molecule. nih.gov These experiments establish correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons separated by two or three bonds (HMBC). nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Urea Derivatives This table presents typical chemical shift ranges for functional groups found in urea derivatives, providing a reference for the analysis of (2-Hydroxy-2-phenylethyl)urea.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20 - 7.40 | 126 - 129 |

| -CH(OH)- | ~5.30 | - |

| -CH₂-NH- | ~3.40 | - |

| Urea N-H | 5.3 - 9.0 | - |

| Urea C=O | - | ~158 |

| Aromatic C-O | - | ~161 |

Data sourced from studies on related urea-containing compounds. figshare.comacs.org

Utilization of Mass Spectrometry (MS) for Compound Verification and Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of (2-Hydroxy-2-phenylethyl)urea. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Common ionization techniques include Electrospray Ionization (ESI), which is particularly suitable for polar molecules like (2-Hydroxy-2-phenylethyl)urea. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by breaking the molecule into smaller, identifiable pieces. researchgate.net

Table 2: Predicted Mass Spectrometry Data for (2-Hydroxy-2-phenylethyl)urea (C₉H₁₂N₂O₂) uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.09715 |

| [M+Na]⁺ | 203.07909 |

| [M+K]⁺ | 219.05303 |

| [M-H]⁻ | 179.08259 |

Data obtained from PubChem. uni.lu

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of (2-Hydroxy-2-phenylethyl)urea and for its isolation from reaction mixtures. google.comgoogle.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. uta.edu

For purity analysis, a sample of (2-Hydroxy-2-phenylethyl)urea is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the target compound and any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. google.com

In preparative HPLC, the same principles are applied on a larger scale to isolate and purify (2-Hydroxy-2-phenylethyl)urea from byproducts and unreacted starting materials. The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is optimized to achieve the best separation. google.com Flash chromatography is another commonly used technique for purification. mdpi.com

Table 3: Example HPLC Parameters for Analysis of Related Compounds

| Parameter | Value |

| Column | Waters XTerra C18, 3.5 µm, 20 mm x 2.1 mm |

| Mobile Phase | Gradient of acetonitrile and water with 0.045% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array Detector (190-400 nm) |

Parameters are illustrative and based on methods for similar compounds. google.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, with absorption bands corresponding to the different vibrational modes.

For (2-Hydroxy-2-phenylethyl)urea, the IR spectrum will exhibit characteristic absorption bands for the key functional groups. The hydroxyl (-OH) group will show a broad absorption band, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. researchgate.net The N-H bonds of the urea group will also show stretching vibrations in a similar region, often appearing as distinct peaks. docbrown.info The carbonyl (C=O) group of the urea moiety gives rise to a strong, sharp absorption band around 1640–1680 cm⁻¹. The presence of the phenyl group is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for (2-Hydroxy-2-phenylethyl)urea

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (urea) | Stretching | 3200 - 3500 |

| C=O (urea) | Stretching | 1640 - 1680 |

| N-H (urea) | Bending | 1500 - 1550 |

| C-N (urea) | Stretching | ~1450 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Data compiled from general IR spectroscopy principles and data for related compounds. docbrown.info

Structure Activity Relationship Sar Investigations Involving the 2 Hydroxy 2 Phenylethyl Urea Scaffold

Elucidation of Key Structural Features for Modulating Molecular Interactions

The (2-hydroxy-2-phenylethyl)urea scaffold possesses several key structural features that are critical for its interaction with biological targets. These include the phenyl ring, the hydroxyl group, and the urea (B33335) moiety. nih.govontosight.ai Modifications to these groups have been shown to significantly impact biological activity.

For instance, in a series of neuropeptide Y5 (NPY5) receptor antagonists, the hydroxyl group on the phenylethyl segment was found to be crucial for potency. acs.org Replacing the hydroxyl group with a carbonyl group resulted in a more than 100-fold decrease in activity. acs.org Similarly, the phenyl group is also important for high affinity, with its replacement by a methyl group leading to a roughly 10-fold reduction in potency. acs.org

The urea functionality itself is a cornerstone of molecular recognition for this scaffold, primarily due to its capacity to act as both a hydrogen bond donor and acceptor. nih.gov This allows for the formation of stable hydrogen bonds with protein and receptor targets, which is a determining factor in the biological activity of these compounds. nih.gov The substitution pattern on the nitrogen atoms of the urea moiety also plays a significant role in defining the conformational preferences of the molecule, which in turn affects its interaction with biological targets. nih.gov

The following table summarizes the effects of modifications to key structural features of a (2-hydroxy-2-phenylethyl)urea analog on NPY5 receptor binding affinity.

| Compound | Modification | NPY5 IC50 (nM) |

|---|---|---|

| 1 | Parent Compound | 0.8 |

| 33 | Replacement of R2-hydroxyl with carbonyl | >100 |

| 40d | Replacement of R1-phenyl with methyl | ~10-fold lower than 40c |

| 40e | Replacement of R3-methyl with hydrogen | ~10-fold lower than 40c |

Impact of Stereochemistry on Ligand-Target Recognition

The stereochemistry of the (2-hydroxy-2-phenylethyl)urea scaffold is a critical determinant of its biological activity. The chiral centers at the carbon bearing the hydroxyl group and the adjacent carbon in the ethyl chain significantly influence how the ligand fits into the binding pocket of its target.

In the context of NPY5 receptor antagonists, the stereochemistry at both the R2 and R3 positions (referring to the carbons of the ethyl chain) has a profound impact on potency. acs.org For instance, compounds with an (R)-configuration at the R3 position are generally more potent than their (S)-configured counterparts. acs.org However, the preferred stereochemistry at the R2 position is dependent on the configuration of the R3 position. When R3 is an (R)-methyl group, an (S)-hydroxyl at R2 is preferred. acs.org Conversely, when R3 is an (S)-methyl group, an (R)-hydroxyl at R2 leads to higher potency. acs.org This demonstrates a clear diastereomeric preference in ligand-target recognition.

The specific arrangement of functional groups in three-dimensional space, dictated by the stereochemistry, is crucial for optimal interaction with enzymes or receptors. ontosight.ai

The table below illustrates the influence of stereochemistry on the NPY5 receptor binding affinity of (2-hydroxy-2-phenylethyl)urea analogs.

| Compound | R2 Stereochemistry | R3 Stereochemistry | NPY5 IC50 (nM) |

|---|---|---|---|

| 1 | R | R | 0.8 |

| 32 | S | R | 0.2 |

| 40a | R | S | 0.3 |

| 40b | R | S | 0.3 |

Conformational Preferences and Their Influence on Biological Activity

The biological activity of (2-hydroxy-2-phenylethyl)urea derivatives is also heavily influenced by their conformational preferences. The urea moiety, due to resonance delocalization, has a degree of conformational restriction. nih.gov Generally, N,N'-diarylureas tend to adopt a trans,trans conformation in both solution and solid states. nih.gov However, the introduction of N-alkyl groups can shift this preference. nih.gov

For NPY5 receptor antagonists, the conformation of the phenylethyl segment is crucial. acs.org The relative orientation of the phenyl ring and the hydroxyl group, as dictated by the stereochemistry and rotational barriers, will affect how the molecule fits within the receptor's binding pocket.

Computational Chemistry and Molecular Modeling Approaches for 2 Hydroxy 2 Phenylethyl Urea Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of molecules and predict their reactivity. researchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and energy states, which are fundamental to understanding the chemical behavior of (2-Hydroxy-2-phenylethyl)urea. By solving the Schrödinger equation, QM methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) can elucidate the intrinsic properties of the molecule. researchgate.netnih.govacs.orgscispace.com

Density Functional Theory (DFT) has emerged as a powerful and widely used QM method due to its favorable balance of accuracy and computational cost. researchgate.net In the context of urea (B33335) and its derivatives, DFT is instrumental in investigating electronic properties that govern reactivity and intermolecular interactions. materials.internationalacademicjournals.org

Key applications of DFT in studying urea derivatives include:

Molecular Orbital Analysis: DFT calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transitions. materials.international A smaller energy gap suggests higher reactivity.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. materials.internationaltandfonline.com For (2-Hydroxy-2-phenylethyl)urea, the oxygen and nitrogen atoms of the urea and hydroxyl groups are expected to be nucleophilic sites, while the hydrogen atoms are electrophilic.

Reactivity Descriptors: DFT allows for the calculation of various chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and Fukui functions. materials.internationalacademicjournals.org These parameters provide quantitative measures of a molecule's propensity to donate or accept electrons, which is vital for predicting its interaction with other molecules or metal surfaces. materials.internationalacademicjournals.org

Research on various urea derivatives demonstrates that DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, can accurately predict optimized geometries that are consistent with experimental data from X-ray diffraction. scispace.comtandfonline.com

Table 1: Key Electronic Properties of Urea Derivatives Calculated by DFT

| Property | Significance | Typical Application in Urea Chemistry |

| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). | Predicting sites for electrophilic attack and understanding oxidation potential. |

| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). | Identifying sites for nucleophilic attack and understanding reduction potential. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | Assessing the stability of different derivatives and predicting their likelihood to participate in chemical reactions. materials.international |

| Electrostatic Potential | Maps the charge distribution, revealing electron-rich and electron-poor regions. | Identifying potential sites for hydrogen bonding and other non-covalent interactions. materials.internationaltandfonline.com |

| Fukui Functions | Quantify the reactivity of specific atomic sites within a molecule for nucleophilic and electrophilic attacks. | Pinpointing the most reactive atoms in the (2-Hydroxy-2-phenylethyl)urea structure for targeted chemical modifications. academicjournals.org |

The biological activity and physical properties of flexible molecules like (2-Hydroxy-2-phenylethyl)urea are heavily dependent on their three-dimensional conformation. ijpsr.com Conformational analysis is the study of the different spatial arrangements (conformers or rotamers) of a molecule and their relative energies. lumenlearning.com

Computational methods are used to explore the potential energy surface (PES) of the molecule, identifying stable conformations (energy minima) and the energy barriers to rotation between them. nih.govosti.govresearchgate.net For substituted ureas, key rotational barriers exist around the C-N bonds of the urea moiety and the single bonds in the ethylphenyl side chain. nih.govosti.gov

Studies on similar molecules like phenylurea and other alkylureas using methods such as B3LYP and MP2 have shown that rotation around the C(sp²)-N bond is significantly hindered (8-9 kcal/mol), a result of the partial double bond character arising from electron delocalization. nih.govosti.govresearchgate.net The analysis typically reveals the existence of cis and trans isomers, with different stabilities depending on the substituents. nih.govresearchgate.net For instance, in phenylurea, the lowest energy form is a trans isomer. nih.govresearchgate.net

Energy minimization techniques are used to find the most stable, low-energy conformation of the molecule. This is achieved by systematically adjusting the geometry of the molecule to locate a minimum on the potential energy surface. For (2-Hydroxy-2-phenylethyl)urea, this would involve optimizing the dihedral angles of the side chain and the orientation of the urea group to minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding.

Table 2: Rotational Barriers and Conformational Preferences in Urea Derivatives

| Molecule | Bond of Rotation | Computational Method | Calculated Barrier (kcal/mol) | Most Stable Conformation |

| Phenylurea | C(sp²)-N | MP2/aug-cc-pVDZ | 8.6 - 9.4 | Trans isomer nih.govresearchgate.net |

| Phenylurea | N-C(aryl) | MP2/aug-cc-pVDZ | 2.4 | Syn geometry nih.govresearchgate.net |

| Ethylurea | N-C(sp³) | MP2/aug-cc-pVDZ | 6.2 | Anti geometry nih.govresearchgate.net |

| Methylurea | N-C(sp³) | MP2/aug-cc-pVDZ | 0.9 | Anti geometry nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While QM methods provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of molecular systems over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change. researchgate.net This allows for the analysis of conformational changes, solvent interactions, and aggregation phenomena. nih.govnih.gov

For (2-Hydroxy-2-phenylethyl)urea, MD simulations can be used to:

Analyze Solvation: By simulating the compound in an aqueous environment, MD can detail the structure and dynamics of the surrounding water molecules. nih.govacs.org It can reveal how the solute affects the hydrogen bond network of water and the average residence time of water molecules around different parts of the solute. nih.gov Studies on urea show it can alter water structure and dynamics, which is key to its role as a denaturant. nih.gov

Explore Conformational Flexibility: MD simulations allow the molecule to explore its conformational space at a given temperature, providing insights into its flexibility and the transitions between different stable states. nih.gov This is particularly useful for understanding how the molecule might adapt its shape upon binding to a biological target.

Study Aggregation: Simulations of multiple solute molecules can reveal their tendency to self-aggregate in solution. nih.gov Studies on urea derivatives have shown that they can form non-stoichiometric molecular aggregates, a process driven by the restoration of the normal water structure. nih.gov

MD simulations have been successfully applied to understand urea nucleation from aqueous solutions, revealing complex, multi-step mechanisms that differ from classical nucleation theory. pnas.orgnih.gov

Molecular Docking for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. ijpsr.comnih.gov This method is central to structure-based drug design, as it helps to elucidate the binding mode and affinity of potential drug candidates. ijpsr.com

The docking process involves two main components:

Sampling Algorithm: This explores the possible conformations of the ligand within the binding site of the protein and the rotational and translational freedom of the ligand. nih.gov

Scoring Function: This estimates the binding affinity (e.g., in kcal/mol) for each generated pose, allowing them to be ranked. nih.gov

For (2-Hydroxy-2-phenylethyl)urea, molecular docking could be used to screen for potential biological targets. Docking studies on other urea derivatives have successfully identified key interactions that are crucial for their biological activity. For example, the urea moiety is often involved in forming critical hydrogen bonds with protein residues. ijpsr.comnih.gov The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. ijpsr.com The phenyl group of (2-Hydroxy-2-phenylethyl)urea could participate in hydrophobic or π-stacking interactions within a binding pocket. nih.gov

Recent studies have used docking to identify novel urea-based inhibitors for targets like the NLRP3 inflammasome, where the predicted binding interactions correlated well with experimentally determined activity. mdpi.com

Table 3: Common Interactions of Urea Derivatives in Protein Binding Sites

| Interaction Type | Involving Group on (2-Hydroxy-2-phenylethyl)urea | Example Protein Residue Interaction |

| Hydrogen Bonding | Urea N-H groups, Carbonyl Oxygen, Hydroxyl group | The carbonyl oxygen can accept hydrogen bonds from residues like Tyrosine; the N-H groups can donate to backbone carbonyls. ijpsr.com |

| π-π Stacking | Phenyl ring | Stacking with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov |

| Hydrophobic | Phenyl ring, Ethyl chain | Interactions with nonpolar residues like Leucine, Valine, and Isoleucine. semanticscholar.org |

| CH-π Interactions | Ethyl chain C-H bonds | Interaction with the aromatic face of a protein residue. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com QSAR models are mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to a specific activity, such as inhibitory potency (IC₅₀) or binding affinity. 21stcenturycardiology.com

The general workflow for developing a QSAR model includes:

Data Set Collection: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of descriptors with the observed activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness. mdpi.com

QSAR studies on urea derivatives have been successfully used to guide the optimization of lead compounds in drug discovery. nih.gov For example, a QSAR analysis of phenylurea substituted pyrimidines as anti-malarial agents revealed that lipophilicity was a key driver of improved activity. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govbio-hpc.eu For (2-Hydroxy-2-phenylethyl)urea, a QSAR model could be developed as part of a larger series of analogs to predict its potential activity against a specific biological target.

Applications of 2 Hydroxy 2 Phenylethyl Urea Derivatives As Chemical Probes and Tools in Chemical Biology

Development of Molecular Probes for Mechanistic Elucidation in Biological Systems

The inherent structural features of (2-Hydroxy-2-phenylethyl)urea make it an attractive backbone for the design of molecular probes aimed at unraveling intricate biological mechanisms. The urea (B33335) functional group is particularly significant due to its capacity to form multiple stable hydrogen bonds with protein and receptor targets, a fundamental aspect of molecular recognition in biological systems. nih.gov While direct research on (2-Hydroxy-2-phenylethyl)urea as a molecular probe is not extensively documented, the principles of probe design can be applied to this scaffold.

Molecular probes are essential tools for identifying and characterizing the cellular targets of biologically active molecules. Photoaffinity labeling, for instance, is a powerful technique that utilizes a probe containing a photoreactive group. Upon irradiation with light, this group forms a highly reactive species that covalently binds to nearby molecules, typically the target protein. This allows for the identification and subsequent characterization of the protein. Derivatives of 2-phenylethylamine, a core component of the title compound, have been successfully developed into photoaffinity probes. This suggests a viable strategy for modifying (2-Hydroxy-2-phenylethyl)urea to include a photoreactive moiety, such as a diazirine or an aryl azide, thereby creating a tool to investigate its potential biological binding partners.

Another common strategy in the development of chemical probes is the incorporation of a reporter tag, such as biotin. Biotinylated probes enable the detection and isolation of probe-protein complexes through the high-affinity interaction between biotin and avidin or streptavidin. A (2-Hydroxy-2-phenylethyl)urea derivative could be synthesized to include a biotin tag, often attached via a flexible linker, to facilitate the enrichment and identification of its interacting proteins from complex biological mixtures.

Table 1: Potential Molecular Probes Based on the (2-Hydroxy-2-phenylethyl)urea Scaffold

| Probe Type | Key Feature | Potential Application |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine, aryl azide) | Covalent labeling and identification of binding partners in biological systems. |

| Biotinylated Probe | Attachment of a biotin molecule | Affinity-based purification and enrichment of target proteins for subsequent analysis. |

| Fluorescent Probe | Conjugation with a fluorophore | Visualization and tracking of the molecule's localization and dynamics within cells. |

Integration into Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large and diverse libraries of chemical compounds. The (2-Hydroxy-2-phenylethyl)urea scaffold is well-suited for inclusion in such libraries due to its multiple points for chemical diversification. The phenyl ring can be substituted with various functional groups, the hydroxyl group can be modified, and the urea moiety provides two nitrogen atoms that can be further functionalized.

The synthesis of combinatorial libraries often employs solid-phase or solution-phase parallel synthesis techniques. The (2-Hydroxy-2-phenylethyl)urea core can be anchored to a solid support, allowing for the sequential addition of different building blocks to generate a library of related compounds. For example, a library of N,N'-disubstituted (2-Hydroxy-2-phenylethyl)urea derivatives could be created by reacting the core structure with a diverse set of amines or isocyanates.

The resulting compound libraries can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities. The structural diversity generated from the (2-Hydroxy-2-phenylethyl)urea scaffold increases the probability of discovering novel ligands for receptors, inhibitors for enzymes, or modulators of other biological pathways.

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The (2-Hydroxy-2-phenylethyl)urea molecule can serve as a valuable building block, or key intermediate, in the multi-step synthesis of more complex and biologically active organic molecules. The functional groups present in the molecule offer versatile handles for a variety of chemical transformations.

The hydroxyl group can be oxidized to a ketone, reduced, or converted into a leaving group for nucleophilic substitution reactions. The urea functionality can be involved in cyclization reactions to form heterocyclic compounds, which are prevalent in many pharmaceuticals. Furthermore, the phenyl ring can undergo electrophilic aromatic substitution reactions to introduce additional functional groups, thereby expanding the structural complexity of the resulting molecules.

For instance, the (2-Hydroxy-2-phenylethyl)urea intermediate could be utilized in the synthesis of chiral ligands for asymmetric catalysis, where the defined stereochemistry of the hydroxyl group can influence the outcome of chemical reactions. It could also be a precursor for the synthesis of compounds with potential therapeutic applications, building upon the biological activities often associated with the urea and phenylethylamine motifs.

Table 2: Key Chemical Transformations of the (2-Hydroxy-2-phenylethyl)urea Intermediate

| Functional Group | Reaction Type | Potential Outcome |

| Hydroxyl (-OH) | Oxidation | Synthesis of a ketone derivative. |

| Etherification | Introduction of various alkyl or aryl groups. | |

| Esterification | Formation of ester derivatives. | |

| Urea (-NHCONH-) | Cyclization | Formation of heterocyclic ring systems. |

| N-Alkylation/Arylation | Introduction of substituents on the urea nitrogens. | |

| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of functional groups (e.g., nitro, halogen, alkyl). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Hydroxy-2-phenylethyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or urea coupling with 2-phenylethanol derivatives. Optimization requires systematic variation of parameters (e.g., solvent polarity, temperature, catalyst type). For example, kinetic studies under anhydrous conditions (e.g., DMF or THF) may improve urea bond formation . Characterization via HPLC or NMR can validate purity and structural integrity .

Table 1 : Example Reaction Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 80 | DCC | 72 | 98.5 |

| THF | 60 | EDC | 65 | 97.2 |

Q. How can researchers confirm the structural identity of (2-Hydroxy-2-phenylethyl)urea using spectroscopic techniques?

- Methodological Answer : Combine H/C NMR to identify hydroxyl (-OH, δ 4.5–5.0 ppm) and urea (-NH, δ 6.0–7.0 ppm) protons. IR spectroscopy verifies carbonyl (C=O, ~1640 cm) and hydroxyl (broad ~3300 cm) stretches. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 195.2 for [M+H]) .

Q. What are the solubility and stability profiles of (2-Hydroxy-2-phenylethyl)urea in common laboratory solvents?

- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and non-polar solvents (hexane) at 25°C. Stability studies (pH 3–9, 40°C) with periodic HPLC analysis can identify degradation pathways (e.g., hydrolysis of urea bonds under acidic conditions) .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl group influence the reactivity of (2-Hydroxy-2-phenylethyl)urea in nucleophilic reactions?

- Methodological Answer : Computational modeling (DFT) can predict electron density distributions and steric hindrance. Compare reaction rates with analogs (e.g., 2-hydroxyethylurea) to isolate phenyl group effects. Kinetic isotope effects (KIE) may reveal transition-state interactions .

Q. What mechanistic insights explain contradictory spectroscopic data for (2-Hydroxy-2-phenylethyl)urea in different solvent systems?

- Methodological Answer : Solvent-induced shifts in NMR signals (e.g., DMSO-d vs. CDCl) arise from hydrogen bonding. Use variable-temperature NMR to study dynamic equilibria between tautomeric forms. Cross-validate with X-ray crystallography to resolve ambiguities .

Q. How can researchers design in vitro assays to evaluate the biological activity of (2-Hydroxy-2-phenylethyl)urea without prior literature guidance?

- Methodological Answer : Prioritize target-agnostic screens (e.g., cytotoxicity assays in HEK293 cells). For mechanism-of-action studies, employ proteomics (e.g., thermal shift assays) or transcriptomics. Dose-response curves (IC) and negative controls (e.g., urea derivatives without the phenyl group) isolate structure-activity relationships .

Table 2 : Example Biological Screening Parameters

| Assay Type | Cell Line | Concentration Range (µM) | Key Metrics |

|---|---|---|---|

| Cytotoxicity | HEK293 | 1–100 | IC, CC |

| Protein Binding | Recombinant | 0.1–50 | K, ΔT |

Q. What strategies resolve discrepancies between computational predictions and experimental results for (2-Hydroxy-2-phenylethyl)urea’s thermodynamic properties?

- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations. Calorimetry (DSC) can measure enthalpy changes, while isothermal titration calorimetry (ITC) quantifies binding affinities. Compare with ab initio calculations (e.g., MP2/cc-pVTZ) for improved accuracy .

Methodological Best Practices

- Literature Review : Use systematic searches in PubMed/Scifinder with MeSH terms (e.g., "urea derivatives," "hydroxyethyl compounds") to avoid bias and identify knowledge gaps .

- Data Contradiction Analysis : Apply triangulation (e.g., orthogonal assays, independent replication) and sensitivity analyses to isolate variables .

- Ethical Reporting : Disclose solvent waste protocols and safety data (e.g., LD from SDS) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.